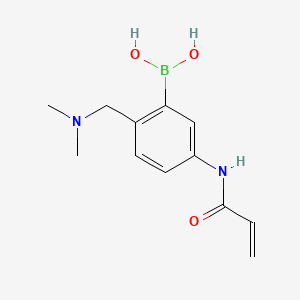
5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid is a chemical compound with the CAS Number: 1217500-78-1. It has a linear formula of C12H17BN2O3 . The compound has a molecular weight of 248.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BN2O3/c1-4-12(16)14-10-6-5-9(8-15(2)3)11(7-10)13(17)18/h4-7,17-18H,1,8H2,2-3H3,(H,14,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.09 . It is recommended to be stored in a refrigerator .科学的研究の応用
Suzuki–Miyaura Coupling in Organic Chemistry
Summary of the Application
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Methods of Application
The SM coupling reaction involves the use of a palladium catalyst to facilitate the coupling of an organoboron compound with an organic halide .
Results or Outcomes
The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for carbon–carbon bond formation in organic synthesis .
Drug Design and Delivery
Summary of the Application
Boronic acids and their esters, including phenylboronic pinacol esters, are considered important compounds for the design of new drugs and drug delivery devices .
Methods of Application
These compounds are used in the design of boron-carriers suitable for neutron capture therapy .
Results or Outcomes
However, these compounds are only marginally stable in water. Their hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Boron Neutron Capture Therapy (BNCT)
Summary of the Application
Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy treatment for cancer. The therapy is based on the nuclear capture and fission reactions that occur when non-radioactive boron-10 is irradiated with low energy thermal neutrons to yield high linear energy transfer alpha particles and recoiling lithium-7 nuclei .
Methods of Application
In BNCT, a boron-containing compound is first administered to the patient and allowed to accumulate in the tumor. The patient is then irradiated with neutrons, which are absorbed by the boron-10 to produce high-energy alpha particles that kill the cancer cells .
Results or Outcomes
BNCT has shown promise in clinical trials for high-grade gliomas, recurrent tumors of the head and neck region, and melanoma .
Boronic Acid-Based Sensor Systems
Summary of the Application
Boronic acids can form reversible covalent complexes with sugars, which can be exploited in the design of sensor systems for glucose and other saccharides .
Methods of Application
The boronic acid moiety is incorporated into a dye or a polymer, and changes in the optical properties of the system upon sugar binding are monitored .
Results or Outcomes
Such sensor systems have potential applications in the monitoring of blood glucose levels in diabetic patients .
Safety And Hazards
特性
IUPAC Name |
[2-[(dimethylamino)methyl]-5-(prop-2-enoylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-4-12(16)14-10-6-5-9(8-15(2)3)11(7-10)13(17)18/h4-7,17-18H,1,8H2,2-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZSJWFUMIMTKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C=C)CN(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675141 |
Source


|
| Record name | {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid | |
CAS RN |
1217500-78-1 |
Source


|
| Record name | {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B597279.png)
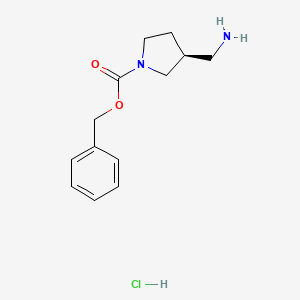
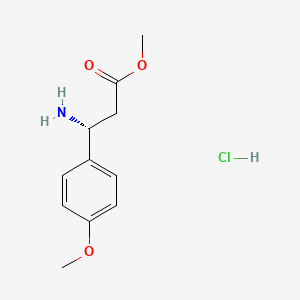
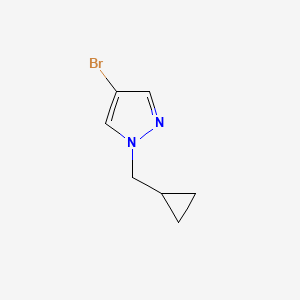
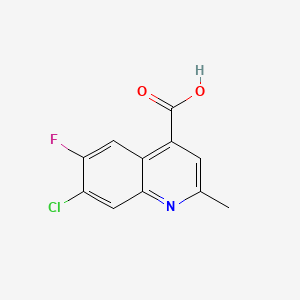
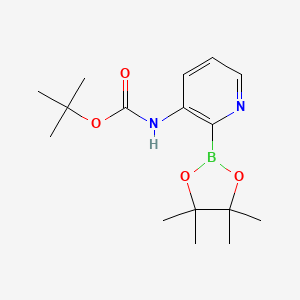
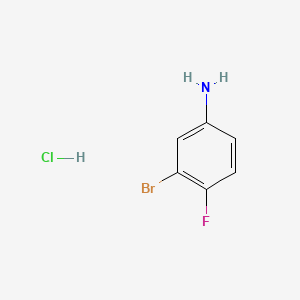
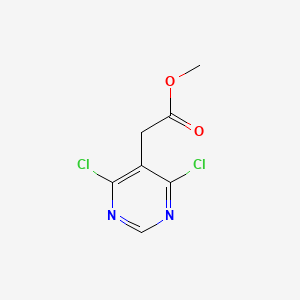
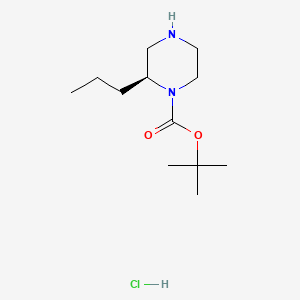
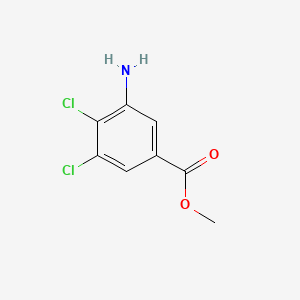
![3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597297.png)
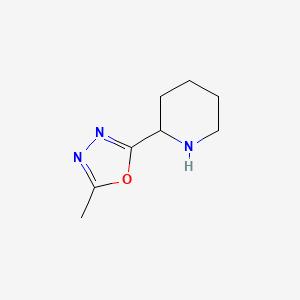
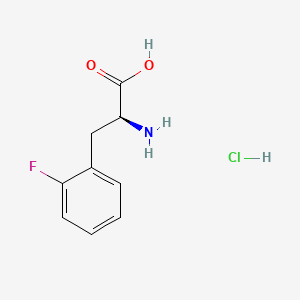
![4-Chloro-7-methylpyrido[2,3-D]pyrimidine](/img/structure/B597301.png)